molecular formula C45H42P2 B3426518 (S)-Tol-SDP CAS No. 528521-87-1

(S)-Tol-SDP

Cat. No. B3426518
CAS RN: 528521-87-1
M. Wt: 644.8 g/mol
InChI Key: VLIOMJFCGWZUON-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants used, the conditions under which the reaction occurs (temperature, pressure, catalysts), and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used for this purpose include X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity with other substances, acidity or basicity, and redox potential .

Scientific Research Applications

Application in Education

  • Enhancing Learning Independence and Achievement : A study by A. Bakar (2021) focused on the application of the scientific approach in education, particularly in science subjects. It was found that such an approach can significantly improve students' independence in learning and their overall academic achievement, especially in science subjects.

In Project Management

  • Co-Creation of Value in Projects : Research by Smyth et al. (2018) demonstrated the importance of a scientific approach in project management. The study, using Hinkley Point C Nuclear Power Station as a case study, showed that value in projects is not just a matter of inputs and outputs, but rather a co-created proposition, benefiting from a scientific, analytical approach.

In Networking and Data Transfer

  • Efficient Data Transport for Scientific Workflows : A study by Aktaş et al. (2016) highlighted the role of software-defined networking (SDN) in supporting efficient data transport, which is critical for complex end-to-end scientific application workflows. This involves large data volumes and varying quality of service requirements.

Environmental Applications

  • Removing VOCs from Gas Streams : Research by Chang and Chang (1997) explored the effectiveness of silent discharge plasmas (SDP) for destroying and removing volatile organic compounds (VOCs) like toluene and methyl ethyl ketone (MEK) from gas streams. The study found significant potential for SDP as an alternative control technology in environmental applications.

Cross-Cultural Research Methods

  • Methodological Benefits and Challenges : A study by Collison et al. (2016) discussed the methodological approach to cross-cultural comparative research, with a focus on the Sport for Development and Peace (SDP) sector. The research highlighted the importance of understanding local actors, history, politics, and power relations in cross-cultural scientific research.

In Wireless Sensor Networks

  • Source Localization in Wireless Networks : A paper by Xu, Ding, and Dasgupta (2011) presented new methods using semidefinite programming (SDP) relaxation for direct source localization in wireless sensor networks, demonstrating potential advantages over traditional time-difference preprocessing methods.

In Software Development

  • Identifying Bottlenecks in Software Development Process : Research conducted by Ribeiro et al. (2017) focused on identifying productive bottlenecks in the Software Development Process (SDP). The study presented qualitative and quantitative results, offering insights into task-related constraints in software development.

In Scientific Data Management

  • Tools for Scientific Data Management : A study by Wandell et al. (2015) described tools for scientific data management (SDM), emphasizing their importance in supporting scientific transparency and reproducible research.

Mechanism of Action

In the context of a drug or bioactive compound, the mechanism of action refers to how the compound exerts its effect at the molecular level. This often involves interaction with a specific target, such as an enzyme or receptor .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity information, precautions for safe handling and use, and procedures for dealing with spills or exposure .

properties

IUPAC Name

[4'-bis(4-methylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(4-methylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H42P2/c1-31-11-19-37(20-12-31)46(38-21-13-32(2)14-22-38)41-9-5-7-35-27-29-45(43(35)41)30-28-36-8-6-10-42(44(36)45)47(39-23-15-33(3)16-24-39)40-25-17-34(4)18-26-40/h5-26H,27-30H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIOMJFCGWZUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3C5(CC4)CCC6=C5C(=CC=C6)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H42P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501112615
Record name 1,1′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[1,1-bis(4-methylphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tol-SDP

CAS RN

528521-87-1
Record name 1,1′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[1,1-bis(4-methylphenyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528521-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[1,1-bis(4-methylphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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